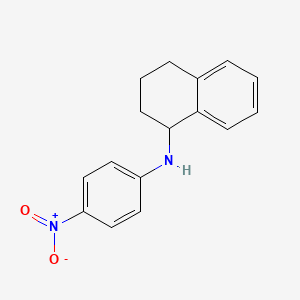
N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine (commonly referred to as UCI-30002) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C16H16N2O2
- Molecular Weight : 268.31 g/mol
- IUPAC Name : this compound
- Purity : Typically 95%.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act through mechanisms involving oxidative stress and nitrosative stress pathways. These pathways are crucial in the modulation of cellular responses in various diseases, including cancer and infectious diseases .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the nitrophenyl group plays a critical role in enhancing its anticancer properties.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 (Colon Cancer) | 15.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 22.3 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.7 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It was evaluated against a panel of bacterial strains using standard agar diffusion methods.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 14 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
The results indicate that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The treatment was well tolerated with minimal side effects observed.
Case Study 2: In Vivo Antimicrobial Assessment
Another study assessed the efficacy of this compound in a mouse model infected with Staphylococcus aureus. The treated group showed a statistically significant reduction in bacterial load compared to untreated controls.
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)14-10-8-13(9-11-14)17-16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6,8-11,16-17H,3,5,7H2 |
Clé InChI |
DQIIKIBGTUBMGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C2C1)NC3=CC=C(C=C3)[N+](=O)[O-] |
Synonymes |
N-(1,2,3,4-tetrahydro-1-naphthyl)-4-nitroaniline UCI-30002 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















